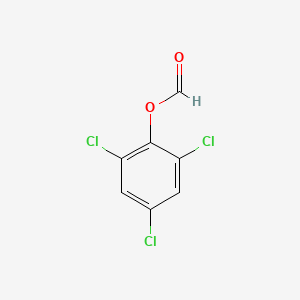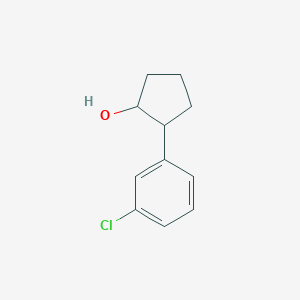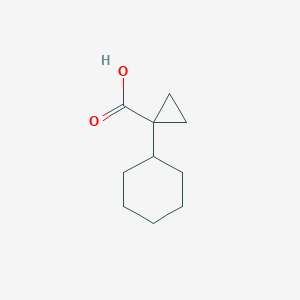
1-Cyclohexylcyclopropane-1-carboxylic acid
Overview
Description
1-Cyclohexylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H16O2 . It has a molecular weight of 168.24 .
Molecular Structure Analysis
The InChI code for 1-Cyclohexylcyclopropane-1-carboxylic acid is 1S/C10H16O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) .Physical And Chemical Properties Analysis
1-Cyclohexylcyclopropane-1-carboxylic acid is a powder with a storage temperature of 4°C .Scientific Research Applications
Ethylene Precursor and Plant Hormone Regulation
1-Cyclohexylcyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a key compound in plant biology. ACC acts as a non-protein amino acid and is the direct precursor of ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes (Hoffman, Yang, & McKeon, 1982). ACC's formation varies in response to developmental, hormonal, and environmental cues, and it can be conjugated to derivatives like 1-(malonylamino)cyclopropane-1-carboxylic acid, metabolized by plants or rhizobacteria, and transported across the plant (Vanderstraeten & Van Der Straeten, 2017).
Role in Biological Activities
The cyclopropane moiety, common to 1-Cyclohexylcyclopropane-1-carboxylic acid and its analogs, is found in various natural products and is associated with a range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral activities (Coleman & Hudson, 2016).
Synthesis and Structural Analysis
1-Cyclohexylcyclopropane-1-carboxylic acid's structural analogs are subjects of synthesis and structural analysis studies. These compounds are significant for understanding the selective inhibition of enzymes and the structural versatility in peptide formation. Such studies contribute to the broader understanding of its applications in biochemistry and pharmacology (Groth et al., 1993).
Enzymatic and Metabolic Studies
Research also focuses on the enzymatic and metabolic pathways involving 1-Cyclohexylcyclopropane-1-carboxylic acid and its analogs. These studies include enzyme kinetics, inhibition patterns, and the mechanisms underlying its conversion to other biologically significant molecules (Dourtoglou & Koussissi, 2000).
Safety And Hazards
properties
IUPAC Name |
1-cyclohexylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFVLOHIQZJBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylcyclopropane-1-carboxylic acid | |
CAS RN |
803736-51-8 | |
| Record name | 1-cyclohexylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

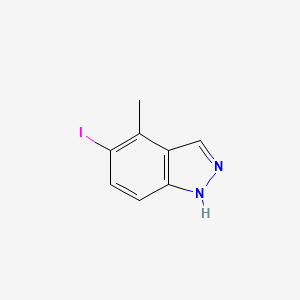
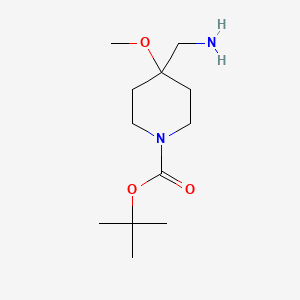
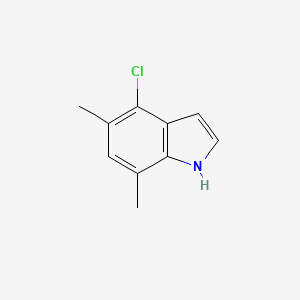
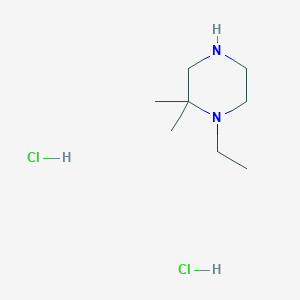
![[(1-Ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1422629.png)
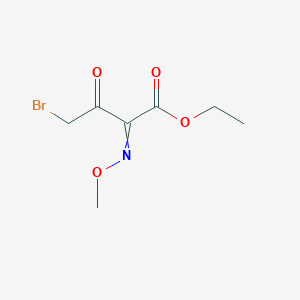
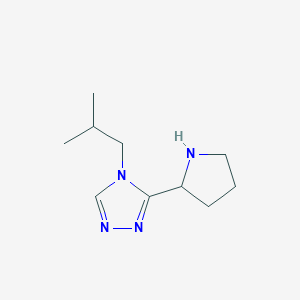
![3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422635.png)
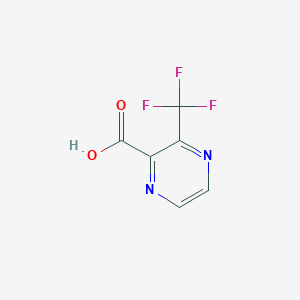

![5-[(S)-1-Amino-3-methylbutyl]-2H-tetrazole](/img/structure/B1422641.png)
![2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-](/img/structure/B1422642.png)
